3-[(Phenylsulfonyl)amino]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, involves condensation reactions and has been explored for their molecular docking studies against DNA gyrase, showing potential antibiotic potency (Asegbeloyin et al., 2019). Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the structural characterizations and kinetic investigations of such compounds (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structures of compounds closely related to 3-[(Phenylsulfonyl)amino]benzoic acid have been elucidated using various spectroscopic methods, including X-ray diffraction. These studies provide insight into the arrangement of molecules and the nature of their bonds, which are crucial for understanding the reactivity and properties of the compound (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical behavior of related sulfonamide compounds, such as their reactions with amines, demonstrates the influence of the phenylsulfonyl group on reaction pathways and product formation. These studies highlight the compound's reactivity towards different chemical agents and under various conditions (Simov & Antonova, 1976).
Physical Properties Analysis
Investigations into the physical properties of benzoic acid-functionalized polysulfone complexes with Eu(III) ions reveal how substituent groups on the aromatic ring, such as electron-donating groups, can significantly affect the luminescence properties of these complexes. Such studies are vital for the development of materials with specific optical properties (Gao et al., 2015).
Chemical Properties Analysis
The exploration of 3,5-bis(aminomethyl)benzoic acid synthesis demonstrates the chemical modifications and reactions benzoic acid derivatives can undergo, providing a foundation for further functionalization and application in various fields (Yong, 2010). Moreover, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates showcases the potential for selective functionalization, highlighting the versatility and reactivity of these compounds (Liu et al., 2015).
Scientific Research Applications
1. Antiviral Activity
- Summary of Application : A benzoic acid derivative, NC-5, has been found to possess antiviral activity against Influenza A viruses, including oseltamivir-resistant viruses .
- Methods of Application : The study applied a cell-based approach to evaluate the antiviral activity of a series of newly synthesized benzoic acid derivatives .
- Results : NC-5 inhibited influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. The 50% effective concentrations (EC 50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively .
2. Potential Therapeutic Applications
- Summary of Application : PABA is a commonly used building block in pharmaceuticals, and its derivatives have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
- Methods of Application : PABA is used as a starting material for the preparation of a wide range of novel molecules with potential medical applications .
- Results : PABA-based therapeutic chemicals have shown potential as therapeutic agents in future clinical trials .
3. Proteomics Research
- Summary of Application : 3-[(Phenylsulfonyl)amino]benzoic acid is a useful biochemical for proteomics research .
- Methods of Application : This compound can be used in various proteomics experiments, although the specific methods of application would depend on the particular experiment .
- Results : The outcomes of these experiments would vary widely depending on the specific research question and experimental design .
4. Synthesis of Novel Molecules
- Summary of Application : A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .
- Methods of Application : The study involved the synthesis of a series of novel molecules using 3,5-diaminobenzoic acid as a starting material .
- Results : All the synthesized compounds were screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity. Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .
5. Benzylic Bromination
- Summary of Application : The benzylic position, a carbon adjacent to an aromatic ring, can participate in several useful reactions, including benzylic bromination .
- Methods of Application : This involves the bromination of the benzylic position of the compound .
- Results : The brominated product can be used in further reactions, expanding the range of possible synthetic pathways .
6. Antimicrobial Activity
- Summary of Application : Some para-aminobenzoic acid derivatives have shown antimicrobial activity .
- Methods of Application : These compounds are tested against various microbial strains to assess their antimicrobial potential .
- Results : Certain compounds have shown broad-spectrum activity compared to standard drugs like ketoconazole and norfloxacin .
properties
IUPAC Name |
3-(benzenesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBUFSHELNQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Phenylsulfonyl)amino]benzoic acid | |
CAS RN |
28547-15-1 | |
Record name | 3-[(Phenylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28547-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-benzenesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.